1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid
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Overview
Description
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C14H18N2O6S. This compound is notable for its unique structure, which includes a piperidine ring substituted with a methoxycarbonylamino-benzenesulfonyl group and a carboxylic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methoxycarbonylamino-benzenesulfonyl group. The final step involves the addition of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-2-carboxylic acid: This compound differs in the position of the carboxylic acid group.
Uniqueness
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a carboxylic acid group.
Biological Activity
1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-4-carboxylic acid (CAS No. 1008946-47-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, including relevant case studies and research findings, supported by data tables.
- Molecular Formula : C14H18N2O6S
- Molecular Weight : 330.36 g/mol
- CAS Number : 1008946-47-1
The compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. It has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant HDAC inhibitory activity, leading to apoptosis in cancer cells. In particular, studies have shown that:
- Inhibition of HDACs : The compound has been tested for its ability to inhibit HDACs, which are crucial in regulating gene expression involved in cell cycle progression and apoptosis.
- Apoptosis Induction : In vitro studies have demonstrated that treatment with this compound can increase the rate of apoptosis in various cancer cell lines, suggesting a promising therapeutic application.
Compound | HDAC Inhibition (%) | Apoptosis Rate (%) |
---|---|---|
Sample A | 63.49 | 27.92 |
Sample B | 74.91 | 15.53 |
Sample C | 66.16 | 10.10 |
Table 1: Summary of HDAC inhibition and apoptosis rates for selected compounds.
Antiviral Activity
Recent studies have also explored the antiviral potential of this compound, particularly against HIV. The mechanism involves disrupting the interaction between HIV integrase and LEDGF/p75, which is essential for viral replication.
- Inhibition Rates : Compounds structurally related to this compound have shown varying degrees of inhibition against HIV integrase.
Compound | % Inhibition of IN-LEDGF Interaction |
---|---|
Compound X | 89% |
Compound Y | 83% |
Compound Z | 67% |
Table 2: Antiviral activity against HIV integrase.
Case Study 1: HDAC Inhibition and Cancer Treatment
A study published in Frontiers in Chemistry evaluated several derivatives of piperidine-based compounds for their HDAC inhibitory properties. The results indicated that certain modifications led to enhanced activity, suggesting that structural optimization could yield more potent anticancer agents .
Case Study 2: Antiviral Efficacy
Another research effort focused on the antiviral properties of similar compounds against HIV. The study demonstrated that certain derivatives significantly inhibited viral replication in vitro, with some achieving over 80% inhibition rates .
Properties
IUPAC Name |
1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-22-14(19)15-11-2-4-12(5-3-11)23(20,21)16-8-6-10(7-9-16)13(17)18/h2-5,10H,6-9H2,1H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNISXYFKUGTJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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